molecular formula C9H7Cl2N3S2 B1361215 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 345993-15-9

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1361215
CAS No.: 345993-15-9
M. Wt: 292.2 g/mol
InChI Key: YAEYKSSQBUZEDV-UHFFFAOYSA-N
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Description

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the thiadiazole ring via a sulfur atom. It has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or dimethylformamide. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under mild conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted thiadiazole derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, showing activity against certain bacterial and fungal strains.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronic and optical devices.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
  • 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
  • 5-[(2,5-Dichlorophenyl)thio]-1,3,4-thiadiazol-2-amine

Uniqueness

5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms on the benzyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent.

Properties

IUPAC Name

5-[(2,5-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S2/c10-6-1-2-7(11)5(3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYKSSQBUZEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

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